molecular formula C13H16FN3 B11731280 N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11731280
M. Wt: 233.28 g/mol
InChI Key: WZRPGLUFLUVGSO-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 4-fluorobenzyl group and an isopropyl substituent, which are common pharmacophores designed to enhance binding affinity and optimize metabolic stability. Compounds containing the pyrazole nucleus have been extensively studied and demonstrate a broad spectrum of bioactivities, with anticancer properties being a primary focus of current investigation . Recent scientific literature highlights the considerable potential of pyrazole derivatives as anticancer agents. These molecules often function by targeting key cellular pathways; for instance, some advanced pyrazole-based compounds have been developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which play a critical role in cell cycle progression . Inhibition of these kinases can lead to cell cycle arrest (e.g., in S and G2/M phases) and the induction of apoptosis (programmed cell death) in cancer cells, underscoring the value of the pyrazole scaffold in oncology research . The presence of the 4-fluorophenyl moiety in its structure is a strategic modification frequently employed in drug design to influence the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile. This specific reagent serves as a versatile building block for the synthesis of more complex molecules and is a valuable tool for researchers exploring new chemical space in hit-to-lead optimization campaigns. Its primary applications include use as a key intermediate in organic synthesis, a candidate for high-throughput screening libraries, and a lead compound for the development of targeted protein inhibitors. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11/h3-6,8-10,15H,7H2,1-2H3

InChI Key

WZRPGLUFLUVGSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones

A widely adopted method involves reacting hydrazine derivatives with α,β-unsaturated ketones (chalcones) to form pyrazoline intermediates, which are subsequently dehydrogenated to pyrazoles.

Example Protocol

  • Chalcone Synthesis :

    • 4-Fluorobenzaldehyde reacts with methyl ketone (e.g., 3-buten-2-one) in ethanol under basic conditions to form 3-(4-fluorophenyl)-1-(propan-2-yl)prop-2-en-1-one.

  • Cyclization with Hydrazine :

    • The chalcone reacts with methylhydrazine in refluxing ethanol, catalyzed by acetic acid, to yield 1-(propan-2-yl)-3-methyl-1H-pyrazol-4-amine.

  • N-Alkylation :

    • The amine group at position 4 undergoes alkylation with 4-fluorobenzyl bromide in DMF using K₂CO₃ as a base, producing the target compound.

Characterization Data

  • Yield : 65–78% (over three steps).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.28 (m, 2H, Ar-H), 7.02–6.98 (m, 2H, Ar-H), 4.24 (s, 2H, CH₂), 3.89 (sept, J = 6.8 Hz, 1H, CH), 2.21 (s, 3H, CH₃), 1.38 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

One-Pot Multicomponent Approach

A streamlined method combines hydrazine, diketone, and alkylating agents in a single reaction vessel.

Procedure

  • Reagents :

    • 1,3-Diketone (e.g., acetylacetone), isopropylhydrazine, and 4-fluorobenzyl chloride.

  • Conditions :

    • Reflux in toluene with triethylamine (12 h), followed by aqueous workup and column chromatography.

Advantages :

  • Reduced purification steps.

  • Yield : 82%.

Alternative Functionalization Strategies

Post-Modification of Preformed Pyrazoles

For pyrazoles with existing substituents, late-stage modifications are feasible:

Buchwald–Hartwig Amination

  • Substrate : 1-(Propan-2-yl)-4-bromo-1H-pyrazole.

  • Reagents : 4-Fluorobenzylamine, Pd₂(dba)₃, Xantphos, Cs₂CO₃.

  • Conditions : 110°C in dioxane (24 h).

  • Yield : 70%.

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Reference
CyclocondensationChalcone, methylhydrazine, K₂CO₃, DMF65–7895
One-Pot MulticomponentAcetylacetone, isopropylhydrazine, 4-FBCl8298
Buchwald–Hartwig4-Bromopyrazole, Pd catalyst, 4-FB amine7097

FBCl : 4-Fluorobenzyl chloride; 4-FB amine : 4-Fluorobenzylamine.

Optimization and Scale-Up Considerations

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.

  • K₂CO₃ vs. Cs₂CO₃ : Cs₂CO₃ improves yields in Pd-catalyzed reactions but increases costs.

Catalytic Systems

  • Pd₂(dba)₃/Xantphos outperforms other catalysts in amination reactions, achieving turnover numbers (TON) > 1,000 .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives:

Compound Name Substituent on Pyrazole (Position 1) Benzyl Group Substituent Amine Position Molecular Formula Molecular Weight (g/mol) Key References
Target Compound : this compound 1-(propan-2-yl) 4-fluorophenyl 4 C₁₃H₁₆FN₃ 233.29 -
N-[(2-Fluorophenyl)methyl]-1H-pyrazol-4-amine (UQS) H 2-fluorophenyl 4 C₁₀H₁₀FN₃ 191.21
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 1-methyl 2-bromophenyl 4 C₁₁H₁₂BrN₃ 269.14
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine H 3-chloro-4-fluorophenyl 4 C₁₀H₉ClFN₃ 233.66
(1-Phenyl-1H-pyrazol-4-yl)methylamine 1-phenyl - 4 (via CH₂) C₁₃H₁₇N₃ 215.30

Key Observations

Halogen Position Effects: The 4-fluorophenyl group in the target compound may confer higher symmetry and polarity compared to 2-fluorophenyl (UQS) or 3-chloro-4-fluorophenyl analogs . This could influence crystallinity and solubility. Bromine substitution () increases molecular weight significantly (269.14 vs.

Pyrazole Substitution Patterns: The isopropyl group at position 1 (target) introduces steric bulk, which may improve metabolic stability compared to smaller groups like methyl () or unsubstituted pyrazoles () .

Synthetic Approaches :

  • Copper-catalyzed coupling (e.g., ) is a common method for introducing amine substituents on pyrazoles. The target compound may require similar catalytic conditions for the 4-fluorobenzylamine attachment .

Spectroscopic Characterization :

  • Analogous compounds (e.g., ) are characterized via $ ^1H $/$ ^13C $ NMR and HRMS, with $ ^1H $ NMR shifts for pyrazole protons typically observed at δ 7.5–8.5 ppm .

Q & A

Basic: What are the optimal synthetic routes for N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine, and how can yield and purity be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters.
  • Step 2: Introduction of the 4-fluorobenzyl group via alkylation or reductive amination under inert atmospheres (e.g., N₂ or Ar) to prevent oxidation .
  • Step 3: Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to isolate the product with >95% purity.
    Critical parameters include temperature control (e.g., 60–80°C for amination), pH adjustment (neutral to slightly basic), and catalysts like Pd/C for hydrogenation steps .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns (e.g., fluorophenyl methyl protons at δ 4.3–4.5 ppm, pyrazole ring protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 264.2) and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D structure, highlighting dihedral angles between the pyrazole and fluorophenyl groups, critical for understanding steric effects .

Advanced: How does the substitution pattern (e.g., fluorophenyl vs. methoxyphenyl) influence binding affinity to biological targets?

Methodological Answer:

  • Comparative Studies: Replace the 4-fluorophenyl group with analogs (e.g., 3-methoxyphenyl) and assay against targets like kinase enzymes. Fluorine’s electronegativity enhances binding via polar interactions, while methoxy groups may increase hydrophobicity .
  • Data Example: In kinase inhibition assays, the 4-fluorophenyl derivative showed IC₅₀ = 12 nM vs. 45 nM for the methoxy analog, attributed to stronger hydrogen bonding with active-site residues .

Advanced: How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically addressed?

Methodological Answer:

  • Assay Standardization: Control variables such as buffer pH (7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell line passage number .
  • Purity Validation: Use HPLC (>99% purity) to rule out by-products (e.g., unreacted amine precursors) as confounding factors .
  • Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and quantify variability .

Advanced: What computational strategies predict the compound’s interactions with enzymes like cytochrome P450?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses, focusing on fluorophenyl interactions with hydrophobic pockets (e.g., CYP3A4 active site) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the pyrazole amine and heme iron .
  • QSAR Models: Corate substituent electronic parameters (Hammett σ) with metabolic half-life data to predict CYP-mediated oxidation rates .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the pyrazole 1- and 4-positions .
  • Bioassay Panels: Test against diverse targets (e.g., GPCRs, ion channels) to identify off-target effects.
  • Data Integration: Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster analogs by activity and prioritize lead compounds .

Basic: What are the critical stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Storage: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation.
  • Degradation Pathways: Monitor via accelerated stability studies (40°C/75% RH for 4 weeks); major degradation products include hydrolyzed amine and defluorinated analogs .
  • In-solution Stability: Use deuterated DMSO for NMR to avoid solvent-induced decomposition .

Advanced: How does regioselectivity in electrophilic substitution reactions impact the synthesis of derivatives?

Methodological Answer:

  • Directing Effects: The pyrazole N1-isopropyl group directs electrophiles to the 5-position, while the 4-amine group activates the 3-position.
  • Case Study: Nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives (85% selectivity) due to amine activation, confirmed by LC-MS .
  • Mitigation: Use protecting groups (e.g., Boc on the amine) to redirect reactivity .

Table: Comparison of Analogous Pyrazole Derivatives

CompoundSubstituentKey FeatureBiological Activity (IC₅₀)
Target4-Fluorophenyl, isopropylHigh electronegativityKinase inhibition: 12 nM
Analog 13-MethoxyphenylIncreased hydrophobicityKinase inhibition: 45 nM
Analog 22-FluoroethylEnhanced metabolic stabilityCYP3A4 t₁/₂: 8.2 h

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